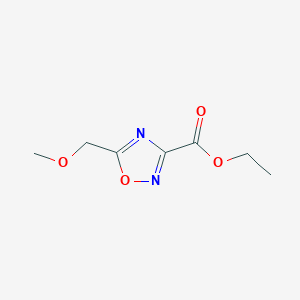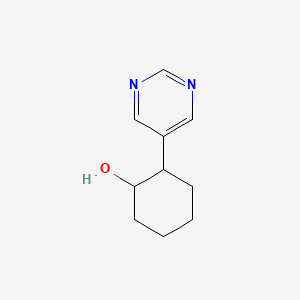
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring substituted with an ethyl ester and a methoxymethyl group. The oxadiazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-5-(Methoxymethyl)-1,2,4-oxadiazol-3-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von Ethylhydrazincarboxylat mit Methoxymethylisocyanat, gefolgt von der Cyclisierung zur Bildung des Oxadiazolrings. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und die Reaktionstemperatur wird zwischen 50 und 70 °C gehalten, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Fluss-Synthesetechniken umfassen, um die Effizienz und Skalierbarkeit zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern können zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Darüber hinaus werden häufig Lösungsmittelrecycling- und Abfallminimierungsstrategien eingesetzt, um den Prozess umweltfreundlicher zu gestalten.
Analyse Chemischer Reaktionen
Reaktionstypen: Ethyl-5-(Methoxymethyl)-1,2,4-oxadiazol-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxymethylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden, um verschiedene heterocyclische Derivate zu ergeben.
Substitution: Die Ethylestergruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte:
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von reduzierten heterocyclischen Derivaten.
Substitution: Bildung verschiedener substituierter Oxadiazolderivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-(Methoxymethyl)-1,2,4-oxadiazol-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Aufgrund seines stabilen Oxadiazolrings wurde es auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.
Medizin: Es wird für seine potenzielle Verwendung in der Medikamentenentwicklung erforscht, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-(Methoxymethyl)-1,2,4-oxadiazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Oxadiazolring kann mit Enzymen und Rezeptoren interagieren, was zur Hemmung oder Aktivierung biologischer Prozesse führt. So könnte seine antimikrobielle Aktivität auf die Störung der bakteriellen Zellwandsynthese oder die Störung essentieller Stoffwechselwege zurückzuführen sein.
Ähnliche Verbindungen:
- Ethyl-5-(Methoxymethyl)furan-2-carboxylat
- 5-(Methoxymethyl)norbornen
- 5-(Hydroxymethyl)furfural
Vergleich: Ethyl-5-(Methoxymethyl)-1,2,4-oxadiazol-3-carboxylat zeichnet sich durch seinen einzigartigen Oxadiazolring aus, der im Vergleich zu ähnlichen Verbindungen eine höhere Stabilität und Vielseitigkeit bietet
Wirkmechanismus
The mechanism of action of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-(methoxymethyl)furan-2-carboxylate
- 5-(Methoxymethyl)norbornene
- 5-(Hydroxymethyl)furfural
Comparison: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique oxadiazole ring, which imparts greater stability and versatility compared to similar compounds
Eigenschaften
Molekularformel |
C7H10N2O4 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)13-9-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
XTYRIOSUODDBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)






![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
